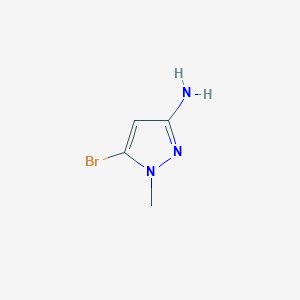

5-Bromo-1-methyl-1H-pyrazol-3-amine

Übersicht

Beschreibung

5-Bromo-1-methyl-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the 1st position, and an amine group at the 3rd position of the pyrazole ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Biochemische Analyse

Biochemical Properties

5-Bromo-1-methyl-1H-pyrazol-3-amine plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic systems. It interacts with various enzymes and proteins, facilitating the formation of more complex structures. For instance, it is used as a reactant in the synthesis of pyrazolo[1,5-a]pyrimidines, which are important in pharmaceutical applications . The compound’s interactions with enzymes often involve nucleophilic substitution reactions, where the amino group of this compound acts as a nucleophile.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of enzyme activities and alteration of metabolic pathways. For example, pyrazole derivatives, including this compound, have been shown to inhibit ATP-sensitive potassium channels in cardiac muscle, which can affect heart function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions and enzyme inhibition. The compound can form hydrogen bonds and other non-covalent interactions with target proteins, leading to changes in their activity. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby preventing substrate access and subsequent reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under inert gas conditions at low temperatures (2–8°C), but it may degrade over time if exposed to air or higher temperatures . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For instance, high doses of pyrazole derivatives have been associated with respiratory tract irritation and digestive tract issues. It is important to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and alter metabolite levels. For example, it can participate in the synthesis of more complex heterocyclic compounds, influencing the overall metabolic network .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For instance, the compound may be localized to the mitochondria or the endoplasmic reticulum, where it can exert its biochemical effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-1H-pyrazol-3-amine can be achieved through several methods. One common method involves the bromination of 1-methyl-1H-pyrazol-3-amine. This reaction typically takes place in an anhydrous solvent with the addition of a brominating agent, such as bromine or N-bromosuccinimide, under controlled conditions .

Another method involves the reaction of 1-methyl-1H-pyrazol-3-amine with hexane-2,5-dione to form 3-(2,5-dimethylpyrrolyl)-1-methylpyrazole. This intermediate is then reacted with n-butyl lithium and cyanogen bromide in tetrahydrofuran solution at -78°C to produce 5-bromo-3-(2,5-dimethylpyrrolyl)-1-methylpyrazole. Finally, the compound is treated with hydroxylamine hydrochloride to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions produce corresponding oxides and reduced derivatives .

Wissenschaftliche Forschungsanwendungen

5-Bromo-1-methyl-1H-pyrazol-3-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Bromo-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, pyrazole derivatives are known to inhibit enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Bromo-1H-pyrazol-5-amine: Similar structure but with the bromine atom at the 3rd position.

5-Methyl-1H-pyrazol-3-amine: Similar structure but with a methyl group instead of a bromine atom at the 5th position.

1-Methyl-3-aminopyrazole: Similar structure but without the bromine atom.

Uniqueness

5-Bromo-1-methyl-1H-pyrazol-3-amine is unique due to the presence of both a bromine atom and a methyl group on the pyrazole ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable in various applications .

Biologische Aktivität

5-Bromo-1-methyl-1H-pyrazol-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 195.06 g/mol. The compound features a bromine atom at the 5-position and a methyl group at the 1-position of the pyrazole ring, which contributes to its unique reactivity and biological activity.

Synthesis and Reactivity

The compound is synthesized through various methods, often involving bromination and alkylation reactions. Its structure allows it to act as a key intermediate in synthesizing more complex molecules, including phosphatidylinositol-3-kinase (PI3K) inhibitors, which are important in cancer therapy .

Interaction with Biological Targets

Research indicates that this compound interacts with multiple enzymes and receptors. It has been shown to inhibit ATP-sensitive potassium channels in cardiac tissues, affecting heart function. Additionally, it modulates cellular signaling pathways, influencing gene expression and metabolic processes.

The mechanism of action involves the compound's ability to bind to specific molecular targets, acting as an inhibitor or modulator of enzyme activity. For instance, it has been identified as a potential inhibitor of enzymes involved in inflammation and cancer progression . The presence of the bromine atom enhances its binding affinity to these targets.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MIC) for these bacteria range from 15.625 to 125 μM .

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

This compound's bactericidal action is attributed to its ability to inhibit protein synthesis pathways and disrupt nucleic acid production.

Anticancer Potential

The compound's role as a PI3K inhibitor positions it as a candidate for cancer treatment. By targeting pathways crucial for tumor growth and metabolism, it may help inhibit cancer cell proliferation .

In Vivo Studies

In vivo studies have shown that derivatives of pyrazole compounds can significantly reduce tumor growth in animal models by interfering with metabolic pathways critical for cancer cell survival. For example, modifications to the pyrazole structure have enhanced its efficacy against specific cancer types by increasing its selectivity towards tumor cells while minimizing effects on normal cells .

Clinical Implications

The potential use of this compound in treating inflammatory conditions is also noteworthy. Its ability to inhibit calcium release activated calcium (CRAC) channels suggests applications in managing diseases like rheumatoid arthritis and asthma .

Eigenschaften

IUPAC Name |

5-bromo-1-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3/c1-8-3(5)2-4(6)7-8/h2H,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJBZKBDWUAWKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70531912 | |

| Record name | 5-Bromo-1-methyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70531912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89088-55-1 | |

| Record name | 5-Bromo-1-methyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70531912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.